molecular formula C13H16FNOS B2882704 3-(2-Fluorophenyl)-1-(thiomorpholin-4-yl)propan-1-one CAS No. 2325046-49-7

3-(2-Fluorophenyl)-1-(thiomorpholin-4-yl)propan-1-one

Cat. No.: B2882704
CAS No.: 2325046-49-7
M. Wt: 253.34
InChI Key: JHEXBIOWBKLQAD-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1-(thiomorpholin-4-yl)propan-1-one is an organic compound that features a fluorophenyl group and a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-1-(thiomorpholin-4-yl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and thiomorpholine.

    Formation of Intermediate: The 2-fluorobenzaldehyde undergoes a condensation reaction with thiomorpholine to form an intermediate.

    Final Product: The intermediate is then subjected to further reactions, such as reduction and alkylation, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Biological Activity: Compounds with similar structures are often investigated for their biological activity, including antimicrobial and anticancer properties.

Medicine

    Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.

Industry

    Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action for 3-(2-Fluorophenyl)-1-(thiomorpholin-4-yl)propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-1-(thiomorpholin-4-yl)propan-1-one
  • 3-(2-Bromophenyl)-1-(thiomorpholin-4-yl)propan-1-one

Uniqueness

The presence of the fluorine atom in 3-(2-Fluorophenyl)-1-(thiomorpholin-4-yl)propan-1-one can significantly influence its chemical properties, such as its reactivity and biological activity, making it unique compared to its chloro- and bromo- counterparts.

Properties

IUPAC Name

3-(2-fluorophenyl)-1-thiomorpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNOS/c14-12-4-2-1-3-11(12)5-6-13(16)15-7-9-17-10-8-15/h1-4H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEXBIOWBKLQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)CCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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